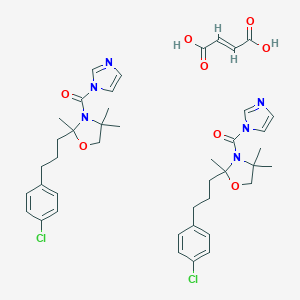
1,2,4-Triazin-3-amine
Vue d'ensemble
Description
La 3-amino-1,2,4-triazine est un composé hétérocyclique de formule moléculaire C2H4N4. Il s'agit d'un dérivé de la triazine, qui est un cycle à six chaînons contenant trois atomes d'azote. Ce composé est connu pour ses diverses applications en chimie médicinale, en particulier en raison de ses activités pharmacologiques potentielles .
Voies de synthèse et conditions de réaction :
Réaction de couplage de Sonogashira : Une méthode courante implique la réaction de couplage de Sonogashira de la 3-amino-6-bromo-1,2,4-triazine avec des alcynes terminaux en présence d'un catalyseur au palladium, d'iodure de cuivre(I), d'une base et d'un solvant.
Réaction de Chichibabin :
Méthodes de production industrielle :
- Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques sur les méthodes industrielles sont moins souvent divulgués dans la littérature publique.
Types de réactions :
Réactions de substitution : La 3-amino-1,2,4-triazine subit des réactions de substitution avec divers électrophiles, tels que les isocyanates de phényle et les chlorures de benzoyle, pour former des composés monouréido et benzoylés.
Réactions de couplage : Elle réagit avec des acides boroniques et des alcynes terminaux en présence d'un catalyseur au palladium pour former de nouveaux systèmes hétérocycliques.
Réactifs et conditions courants :
Catalyseur au palladium : Utilisé dans les réactions de couplage.
Iodure de cuivre(I) : Agit comme co-catalyseur dans le couplage de Sonogashira.
Ammoniaque aqueuse : Utilisé dans la réaction de Chichibabin pour l'amination.
Principaux produits formés :
Éthynyl-1,2,4-triazin-3-amine : Formée par couplage de Sonogashira.
Composés monouréido et benzoylés : Formés par réactions de substitution avec des électrophiles.
4. Applications de la recherche scientifique
Chimie médicinale : Elle a montré un potentiel significatif comme inhibiteur sélectif des kinases de la pyruvate déshydrogénase (PDK), qui sont impliquées dans le métabolisme des cellules cancéreuses.
Recherche pharmaceutique : Ses dérivés ont été étudiés pour leurs activités anticancéreuses, anti-inflammatoires, anti-VIH, antimicrobiennes et antimalariques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-amino-1,2,4-triazine implique son interaction avec des cibles moléculaires spécifiques :
Inhibition de la PDK : Elle inhibe les kinases de la pyruvate déshydrogénase, ce qui conduit à la perturbation de l'axe PDK/PDH.
Cibles moléculaires : Le composé cible le site de liaison de l'ATP de la PDK1, inhibant efficacement son activité.
Composés similaires :
1,2,3-Triazine : Un autre dérivé de la triazine avec des positions différentes des atomes d'azote.
1,3,5-Triazine : Connu pour ses applications dans les herbicides et les résines.
Unicité :
Mécanisme D'action
Target of Action
The primary target of 1,2,4-Triazin-3-amine, also known as 3-Amino-1,2,4-triazine, is Pyruvate Dehydrogenase Kinases (PDKs) . PDKs are serine/threonine kinases that play a crucial role in altered cancer cell metabolism, leading to cancer aggressiveness and resistance .
Mode of Action
3-Amino-1,2,4-triazine interacts with its target, PDKs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind inside the ATP-binding site of PDK1 . The compound’s interaction with PDKs results in changes in the metabolic pathways within the cell .
Biochemical Pathways
The inhibition of PDKs by 3-Amino-1,2,4-triazine affects the metabolic pathways within the cell . Specifically, it hampers the PDK/Pyruvate Dehydrogenase (PDH) axis, leading to metabolic and redox cellular impairment . This impairment ultimately triggers apoptotic cancer cell death .
Result of Action
The result of 3-Amino-1,2,4-triazine’s action is the induction of cancer cell death at low micromolar doses . It has been found to be extremely effective against human pancreatic KRAS mutated cancer cells . The compound’s ability to hamper the PDK/PDH axis leads to metabolic/redox cellular impairment, ultimately triggering apoptotic cancer cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-1,2,4-triazine. For instance, the compound should be handled carefully to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed
Analyse Biochimique
Biochemical Properties
1,2,4-Triazin-3-amine is a building block in the synthesis of various biologically important organic molecules . It undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Cellular Effects
Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc
Molecular Mechanism
It is known to undergo a variety of organic transformations, which could potentially influence its interactions with biomolecules
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown significant potential as a selective inhibitor of pyruvate dehydrogenase kinases (PDKs), which are involved in cancer cell metabolism.
Pharmaceutical Research: Its derivatives have been explored for their anti-cancer, anti-inflammatory, anti-HIV, anti-microbial, and antimalarial activities.
Comparaison Avec Des Composés Similaires
1,2,3-Triazine: Another triazine derivative with different nitrogen atom positions.
1,3,5-Triazine: Known for its applications in herbicides and resins.
Uniqueness:
Propriétés
IUPAC Name |
1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIWQHRXSLOUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149816 | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-99-6 | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Amino-1,2,4-triazine?
A1: 3-Amino-1,2,4-triazine has a molecular formula of C3H4N4 and a molecular weight of 96.09 g/mol.
Q2: How is the crystal structure of 3-Amino-1,2,4-triazine characterized?
A: X-ray diffraction studies reveal that 3-Amino-1,2,4-triazine molecules form hydrogen-bonded chains in the crystalline state. These chains are nearly parallel to the b-axis and inclined towards the a and c axes. [, ] The double bonds are located at the C(2)-N(2) and C(3)-N(3) positions. The amino group at position 3 participates in resonance with the triazine ring. []
Q3: What computational methods have been employed to study 3-Amino-1,2,4-triazine?
A: Researchers have used various computational methods including molecular mechanics (MM2) and quantum mechanics (ab initio methods with Hartree-Fock and Møller-Plesset operators using basis sets like STO-3G, 3-21G, and 6-31G). Semi-empirical methods like AM1, MINDO/3, MNDO, and PM3 have also been utilized. [] Ab initio calculations using the Hartree-Fock method with the 6-31G basis set showed the best agreement with experimental bond lengths and angles from X-ray diffraction data. []
Q4: Have theoretical studies investigated solvent effects on 3-Amino-1,2,4-triazine?
A: Yes, theoretical studies have explored the impact of solvents on the structure, vibrational spectra, and tautomerism of 3-Amino-1,2,4-triazine. []
Q5: What are some key synthetic approaches to 3-Amino-1,2,4-triazine and its derivatives?
A5: Common synthetic routes include:
- Condensation reactions: α,α-Dibromoketones react with morpholine to yield ketoaminals, which then condense with aminoguanidine to produce 5-substituted-3-amino-1,2,4-triazines with high regioselectivity. []
- Nucleophilic substitution: The sililated intermediate of 3-amino-1,2,4-triazin-5(2H)-one acts as a nucleophile to introduce substituents at the N-2 and N-6 positions or as an electrophile for N-5 substitutions. []
- Cyclization reactions: Thermolysis of condensed N-amino-α-azidoimidazoles leads to the formation of 3-amino-1,2,4-triazines through the proposed intermediacy of C-nitrenes. [, ]
- Palladium-catalyzed amination: Palladium catalysts facilitate the coupling of 3-bromo-5,6-diphenyl-1,2,4-triazine with suitable amines, as exemplified by the synthesis of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. []
Q6: What is the reactivity of 3-amino-1,2,4-triazine with electrophiles?
A: Studies have explored the reactions of 3-amino-1,2,4-triazine with electrophiles like boronic acids and terminal alkynes under palladium catalysis. Amination at the 5-position, followed by reactions with phenyl isocyanates or benzoyl chlorides, yields diverse monoureido and benzoylated derivatives. []
Q7: How does the presence of an amino group at position 3 influence the reactivity of 1,2,4-triazines?
A: The 3-amino group significantly impacts reactivity, particularly towards carbonitriles, carbonyl compounds, and isothiocyanates. The specific reactions and product outcomes depend on the other substituents present on the triazine ring. []
Q8: How has 3-Amino-1,2,4-triazine been utilized in materials science?
A: 3-Amino-1,2,4-triazine serves as a precursor for synthesizing mesoporous carbon nitride materials with ordered pore structures and high nitrogen content. These materials exhibit potential in areas like selective gas sensing. []
Q9: Can you elaborate on the properties and applications of mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine?
A: Mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine using a nano-hard-templating approach shows a high surface area (472-635 m2 g-1), large pore volume (0.71-0.99 cm3 g-1), and tunable pore diameters (5.5-6.0 nm). [] The material demonstrates a selective sensing preference for acidic molecules, especially formic acid, attributed to the presence of weak basic sites on its surface. []
Q10: What are the key areas of interest for the biological activity of 3-Amino-1,2,4-triazine derivatives?
A10: Research highlights the potential of 3-amino-1,2,4-triazine derivatives in:
- Antibacterial agents: Studies have investigated the synthesis and antibacterial properties of various 3-amino-1,2,4-triazine derivatives. []
- PDK inhibitors: This class of compounds shows promise as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK1, a target in cancer metabolism. [, ]
- Tuberculostatic agents: Certain 1,2,4-triazine derivatives, including those with a 3-amino substituent, have shown potential for treating tuberculosis. []
Q11: How do 3-amino-1,2,4-triazine derivatives exert their effects as PDK inhibitors?
A: These derivatives typically bind to the ATP-binding site of PDK1, as revealed by molecular modeling studies. [] This interaction inhibits PDK activity, impacting cellular metabolism, redox balance, and potentially leading to cancer cell death. []
Q12: What is the structure-activity relationship (SAR) for 3-Amino-1,2,4-triazine derivatives as PDK inhibitors?
A: While specific SARs are under investigation, studies suggest that structural modifications to the 3-amino-1,2,4-triazine core, such as the introduction of aryl and heteroaryl substituents, influence potency, selectivity, and anticancer activity. [, ]
Q13: Has 3-Amino-1,2,4-triazine been investigated for its interaction with other biological targets?
A: Yes, studies have explored its interactions with the Adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes. []
Q14: Are there any biomarkers associated with the activity of 3-Amino-1,2,4-triazine derivatives?
A: While specific biomarkers are under investigation, researchers are exploring the modulation of the PDK/PDH axis as a potential indicator of efficacy for PDK inhibitors. []
Q15: What analytical techniques are commonly used to characterize and quantify 3-Amino-1,2,4-triazine and its derivatives?
A: Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and confirming the regiochemistry of synthesized compounds. [, ]* X-ray Diffraction (XRD): XRD provides insights into the crystal structure and intermolecular interactions of 3-Amino-1,2,4-triazine. [, ]* Mass Spectrometry: This technique helps analyze the mass-to-charge ratio of ions and is valuable for identifying reaction products and intermediates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
